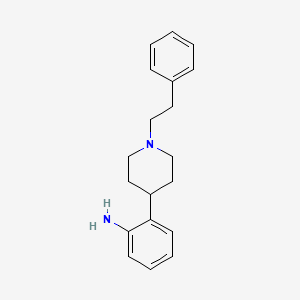

4-(2-Aminophenyl)-1-phenethylpiperidine

Description

BenchChem offers high-quality 4-(2-Aminophenyl)-1-phenethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminophenyl)-1-phenethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

889942-31-8 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-[1-(2-phenylethyl)piperidin-4-yl]aniline |

InChI |

InChI=1S/C19H24N2/c20-19-9-5-4-8-18(19)17-11-14-21(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17H,10-15,20H2 |

InChI Key |

BOQIXJJMWCIXRD-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=CC=CC=C2N)CCC3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2N)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

4-(2-Aminophenyl)-1-phenethylpiperidine chemical structure

The following technical guide details the chemical structure, synthesis, and applications of 4-(2-Aminophenyl)-1-phenethylpiperidine , a critical isomeric scaffold in medicinal chemistry and forensic analysis.

CAS Registry Number: 889942-31-8 Formula: C₁₉H₂₄N₂ Molecular Weight: 280.41 g/mol Class: 4-Arylpiperidine / Synthetic Opioid Precursor

Executive Summary

4-(2-Aminophenyl)-1-phenethylpiperidine is a disubstituted piperidine derivative characterized by a direct carbon-carbon bond between the piperidine C4 position and a phenyl ring bearing an ortho-amino group.[1] This molecule is a structural isomer of 4-ANPP (4-anilino-N-phenethylpiperidine), the primary precursor to fentanyl.

While ANPP features a nitrogen bridge (4-anilino), this compound features a direct aryl attachment, placing it in the 4-arylpiperidine class (related to pethidine/meperidine) rather than the 4-anilidopiperidine class (fentanyl). Its ortho-amino functionality makes it a high-value "privileged structure" for synthesizing fused heterocyclic systems, such as indolo- and quinolino-piperidines, which are explored in multi-receptor antipsychotic and analgesic drug discovery.

Chemical Structure & Physicochemical Properties[2][3][4][5][6]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

-

Piperidine Core: The central saturated heterocycle, providing a flexible scaffold.

-

Phenethyl Moiety (N1-substitution): A lipophilic tail essential for anchoring in the hydrophobic pocket of GPCRs (e.g., Mu-opioid, D2 dopamine receptors).

-

2-Aminophenyl Group (C4-substitution): An aromatic ring directly bonded to C4, with an electron-donating amino group at the ortho position. This proximity allows for intramolecular hydrogen bonding or subsequent cyclization.

Isomeric Distinction (Critical for Forensics)

Researchers and forensic analysts must distinguish this compound from its isomer, 4-ANPP.

| Feature | 4-(2-Aminophenyl)-1-phenethylpiperidine | 4-ANPP (Despropionyl Fentanyl) |

| Linker | C-C Bond (Piperidine-Phenyl) | N-C Bond (Piperidine-Nitrogen-Phenyl) |

| Class | 4-Arylpiperidine | 4-Anilidopiperidine |

| Stability | High (C-C bond is metabolically stable) | Moderate (N-C bond can be cleaved) |

| MS Fragment | Loss of NH₃ or cyclization fragments | Loss of Aniline (93 Da) |

Physicochemical Data

-

LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)

-

pKa (Basic Nitrogen): ~8.5 – 9.0 (Piperidine N), ~3.5 – 4.0 (Aniline N)

-

H-Bond Donors: 1 (Aniline -NH₂)

-

H-Bond Acceptors: 2 (Tertiary Amine, Aniline N)

Synthesis & Manufacturing Protocols

The synthesis of 4-arylpiperidines with specific ortho-substitution requires precision to avoid over-reduction or regio-isomers. The most robust route utilizes Suzuki-Miyaura coupling followed by hydrogenation.

Experimental Protocol: The Enol Triflate Route

This protocol ensures regio-control and high yield.

Step 1: Formation of Enol Triflate

-

Reagents: 1-Phenethyl-4-piperidone, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

-

Procedure: Cool THF solution of LDA to -78°C. Add ketone dropwise. Stir 1h. Add PhNTf₂. Warm to RT.

-

Outcome: 1-Phenethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate.

Step 2: Suzuki Coupling

-

Reagents: Enol triflate (from Step 1), 2-Nitrophenylboronic acid , Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/Water.

-

Procedure: Reflux under Argon for 12–16 hours.

-

Mechanism: Pd(0) inserts into the C-OTf bond, transmetallates with the boronic acid, and reductively eliminates to form the C-C bond.

-

Intermediate: 4-(2-Nitrophenyl)-1-phenethyl-1,2,3,6-tetrahydropyridine.

Step 3: Global Reduction (Hydrogenation)

-

Reagents: H₂ (50 psi), Pd/C (10%), Ethanol/AcOH.

-

Procedure: Hydrogenate for 24 hours. This step accomplishes two transformations simultaneously:

-

Reduction of the alkene (tetrahydropyridine → piperidine).

-

Reduction of the nitro group (–NO₂ → –NH₂).

-

-

Purification: Filter catalyst, neutralize, and recrystallize from EtOAc/Hexane.

Visualization of Synthesis Pathway

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling and catalytic hydrogenation.

Functionalization & Applications

The 2-aminophenyl moiety serves as an intramolecular nucleophile, allowing this scaffold to be converted into fused tricyclic systems. This is relevant for developing novel antipsychotics (D2/5-HT2A modulators) and rigid opioid analogues.

Cyclization Pathways

-

Indole Formation (via Sandmeyer/Fischer): Diazotization of the amine followed by reduction can yield hydrazine, a precursor for Fischer Indole synthesis if reacted with ketones, or direct cyclization to carbazoles.

-

Urea/Carbamate Cyclization: Reaction with phosgene or CDI yields benzimidazol-2-one derivatives (related to Domperidone/Droperidol structures).

-

Quinoline Formation: Reaction with aldehydes/ketones (Skraup or Doebner-Miller type) fuses a pyridine ring, creating a quinoline core attached to the piperidine.

Pharmacophore Mapping (SAR)

In the context of opioid receptor binding (Mu-OR):

-

N-Phenethyl: Occupies the "address" region (hydrophobic pocket), critical for high affinity.

-

4-Phenyl: Mimics the phenylalanine residue of endogenous enkephalins.

-

2-Amino Group:

-

Pro: Can act as a hydrogen bond donor to Asp147 or His297 in the receptor pocket.

-

Con: May introduce steric clash if the pocket is tight around the ortho position.

-

Differentiation: Unlike Fentanyl (highly potent agonist), 4-arylpiperidines often exhibit mixed agonist/antagonist profiles or lower potency (e.g., Pethidine).

-

Caption: Figure 2. Pharmacophore decomposition and receptor interaction potential.

Analytical Characterization

To validate the identity of CAS 889942-31-8, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 281.2 m/z.

-

Fragmentation Pattern (MS/MS):

-

m/z 105: Phenethyl carbocation (C₆H₅CH₂CH₂⁺) – Common to all phenethyl-piperidines.

-

m/z 190: Loss of benzyl/tropylium.

-

Differentiation from ANPP:

-

ANPP typically shows a dominant fragment at m/z 188 (N-phenethyl-4-piperidone imine) or loss of aniline (m/z 93 ).

-

The target molecule (C-C linked) will not easily lose the aniline ring. Fragmentation requires breaking the piperidine ring, leading to complex alkyl-aryl fragments.

-

-

Nuclear Magnetic Resonance (¹H NMR)

-

Piperidine C4-H:

-

ANPP: The proton at C4 (attached to N) is deshielded (~3.5–4.0 ppm) and appears as a multiplet.

-

Target: The proton at C4 (attached to C) is more shielded (~2.5–3.0 ppm) and shows distinct coupling to the axial/equatorial protons of C3/C5.

-

-

Aromatic Region:

-

The 2-aminophenyl ring will show a characteristic 4-proton pattern with splitting typical of ortho-substitution (dd or td), distinct from the monosubstituted phenyl ring of the phenethyl group.

-

Safety & Handling

-

Hazard Classification: As a potent amine and potential opioid structural analogue, it should be treated as Acute Toxic (Oral/Inhalation) .

-

Handling: Use a fume hood, nitrile gloves, and eye protection. Avoid dust formation.

-

Regulatory Status: While not explicitly scheduled in all jurisdictions (unlike ANPP), it is a "controlled substance analogue" in the US (under the Federal Analogue Act) if intended for human consumption due to its structural similarity to pethidine/fentanyl precursors.

References

-

Santa Cruz Biotechnology. 4-(2-Aminophenyl)-1-phenethylpiperidine (CAS 889942-31-8) Product Data Sheet.[1][2] Retrieved from

- Janssen, P. A., et al. (1976). "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittelforschung, 26(8), 1521-1531. (Foundational SAR on 4-substituted piperidines).

-

Kudzma, L. V., et al. (1989). "4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. Synthesis and analgesic activity."[3][4][5] Journal of Medicinal Chemistry. (Discusses synthesis of related 4-arylpiperidine scaffolds).

- United Nations Office on Drugs and Crime (UNODC).Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Provides analytical differentiation protocols for fentanyl precursors).

-

BenchChem. Structure-Activity Relationships in 4-Arylpiperidine Derivatives. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-(2-Aminophenyl)-1-phenethylpiperidine | CAS 889942-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

CAS 889942-31-8 properties and data sheet

An In-depth Technical Guide to PF-04447943 (CAS 1082744-20-4), a Potent and Selective PDE9A Inhibitor

Introduction

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in cyclic guanosine monophosphate (cGMP) signaling by selectively degrading it.[1][2] This compound has garnered significant interest within the scientific community, particularly for its potential therapeutic applications in cognitive disorders. As a cell-permeable and blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound, PF-04447943 offers a valuable tool for researchers investigating the role of the cGMP signaling pathway in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental data related to PF-04447943.

It is important to note that while the topic specified CAS 889942-31-8, extensive research has revealed that the correct and widely recognized CAS number for PF-04447943 is 1082744-20-4 .[1][2][3] This guide will proceed with the correct CAS number to ensure accuracy and consistency with the scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PF-04447943 is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1082744-20-4 | [1][2][3] |

| Molecular Formula | C20H25N7O2 | [1][2][3] |

| Molecular Weight | 395.46 g/mol | [1][2] |

| Appearance | Off-white solid | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO (≥ 54.6 mg/mL) | [2] |

| Storage | Store at -20°C, desiccate, protect from light | [1][2] |

| SMILES | CC1CN(CC1C2=NC(=O)C3=CNN(C3=N2)C4CCOCC4)CC5=NC=CC=N5 | [2] |

| InChI Key | ACXPOEVOYNJCHF-CZUORRHYSA-N | [2] |

Mechanism of Action and Signaling Pathway

PF-04447943 exerts its biological effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP, a second messenger involved in various cellular functions. By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels, thereby potentiating cGMP-mediated signaling pathways.[1][4] This mechanism is particularly relevant in neuronal cells, where cGMP signaling is implicated in synaptic plasticity, memory, and learning.[1][2]

Caption: Signaling pathway of PF-04447943 via PDE9A inhibition.

In Vitro and In Vivo Activity

Extensive research has characterized the potent and selective inhibitory activity of PF-04447943, as well as its effects in cellular and animal models.

In Vitro Potency and Selectivity

PF-04447943 demonstrates high affinity and potent inhibition of PDE9A across different species. Its selectivity for PDE9A over other PDE families is a key feature, minimizing off-target effects.

| Target | IC50 / Ki | Species | Source |

| PDE9A | IC50 = 12 nM | Human | [2][3] |

| PDE9A | Ki = 2.8 nM | Human | [1][2] |

| PDE9A | Ki = 4.5 nM | Rhesus Monkey | [1][2] |

| PDE9A | Ki = 18.1 nM | Rat | [1][2] |

| Other PDEs (1-8, 10, 11) | IC50 > 1000 nM | Human | [2] |

Cellular and Synaptic Effects

In cultured hippocampal neurons, PF-04447943 has been shown to promote neurite outgrowth and synapse formation at concentrations of 30-100 nM.[1][2] Furthermore, at a concentration of 100 nM, it significantly facilitated hippocampal slice long-term potentiation (LTP) evoked by a weak tetanic stimulus, indicating its ability to enhance synaptic plasticity.[1][2]

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies in rats have demonstrated good oral bioavailability and brain penetration for PF-04447943. Following oral administration, the compound dose-dependently increases cGMP levels in the brain and cerebrospinal fluid (CSF).[2][3]

| Parameter | Value (in rats) | Source |

| Tmax | 0.3 hours | [2] |

| T1/2 | 4.9 hours | [2] |

| Oral Bioavailability | 47% | [2] |

| Brain:Plasma Ratio | 0.13 - 0.33 (at 1-30 mg/kg) | [2] |

In animal models of cognition, PF-04447943 has shown promising results. For instance, at a dose of 1 mg/kg, it enhanced recognition memory in mice.[1] It also improved scopolamine-induced deficits in episodic memory in rats and increased performance in the novel object recognition test.[3]

Experimental Protocols

The following are representative experimental protocols that can be employed to study the effects of PF-04447943.

PDE Enzyme Assay

Objective: To determine the in vitro inhibitory activity of PF-04447943 against PDE9A and other PDE family members.

Methodology:

-

Enzyme Source: Use full-length recombinant human PDE enzymes (PDE1A-C, PDE2A, PDE3A/B, PDE4A-D, PDE7A/B, PDE8A/B, PDE9A, PDE10A, and PDE11A).[2]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl based buffer with MgCl2 and other necessary co-factors).

-

Substrate: Utilize radiolabeled cGMP (e.g., [3H]cGMP) as the substrate for the enzymatic reaction.

-

Incubation: Incubate the PDE enzyme with varying concentrations of PF-04447943 and the radiolabeled substrate at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., a slurry of anion-exchange resin to bind the unhydrolyzed substrate).

-

Quantification: Separate the hydrolyzed product (e.g., [3H]5'-GMP) from the unhydrolyzed substrate using techniques like scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of PF-04447943 and determine the IC50 value by fitting the data to a dose-response curve.

Novel Object Recognition (NOR) Test in Rodents

Objective: To assess the effect of PF-04447943 on recognition memory.

Methodology:

-

Habituation: Acclimate the animals (e.g., mice or rats) to the testing arena in the absence of any objects for a specified period over several days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to freely explore them for a set duration (e.g., 10 minutes).

-

Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 to 24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object (familiar vs. novel) for a set duration (e.g., 5 minutes).

-

Drug Administration: Administer PF-04447943 (e.g., via oral gavage) at various doses and at a specified time before the training or testing phase.

-

Data Analysis: Calculate a discrimination index (e.g., (time exploring novel object - time exploring familiar object) / (total exploration time)) to quantify recognition memory. An increase in the discrimination index in the drug-treated group compared to the vehicle control group indicates an enhancement of recognition memory.

Conclusion

PF-04447943 is a highly potent and selective PDE9A inhibitor with demonstrated efficacy in enhancing synaptic plasticity and cognitive function in preclinical models. Its favorable pharmacokinetic profile, including brain permeability, makes it a valuable research tool for elucidating the role of the cGMP signaling pathway in the central nervous system and a promising lead compound for the development of novel therapeutics for cognitive disorders. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in their investigation and application of this important pharmacological agent.

References

-

Hutson PH, Finger EN, Magliaro BC, et al. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943(6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. 2011;61(4):665-676. [Link]

-

BioCrick. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer. [Link]

Sources

Technical Guide: 4-(2-Aminophenyl)-1-(2-phenylethyl)piperidine

A Privileged Scaffold for Fused Heterocyclic Synthesis and CNS Ligand Design

Executive Summary & Structural Disambiguation

The compound 4-(2-aminophenyl)-1-(2-phenylethyl)piperidine (CAS 889942-31-8) represents a specialized "privileged scaffold" in medicinal chemistry. It belongs to the class of 4-arylpiperidines , a structural motif fundamental to numerous CNS-active agents, including opioids, sigma receptor ligands, and NMDA antagonists.

CRITICAL DISAMBIGUATION: It is imperative to distinguish this molecule from 4-ANPP (4-anilino-N-phenethylpiperidine, CAS 21409-26-7), the immediate precursor to fentanyl.

-

4-ANPP: Contains a Nitrogen-Carbon bond at the piperidine C4 position (an aniline derivative).[1][2] It is a controlled substance precursor.[3]

-

4-(2-Aminophenyl)-1-(2-phenylethyl)piperidine: Contains a Carbon-Carbon bond at the piperidine C4 position. The "2-aminophenyl" moiety implies an ortho-aniline group attached directly to the piperidine ring.

This guide focuses strictly on the C-C bonded 4-arylpiperidine , a high-value intermediate for synthesizing fused tricyclic systems such as

Chemical Identity and Properties

| Property | Specification |

| IUPAC Name | 2-[1-(2-phenylethyl)piperidin-4-yl]aniline |

| Common Name | 4-(2-Aminophenyl)-1-phenethylpiperidine |

| CAS Number | 889942-31-8 |

| Molecular Formula | C₁₉H₂₄N₂ |

| Molecular Weight | 280.41 g/mol |

| Core Scaffold | 4-Arylpiperidine |

| Key Functional Group | ortho-Primary Amine (allows intramolecular cyclization) |

| pKa (Calculated) | ~9.8 (Piperidine N), ~4.0 (Aniline N) |

| Solubility | Soluble in DMSO, MeOH, DCM; insoluble in water.[1][4][5] |

Synthetic Causality & Methodology

The synthesis of 4-(2-aminophenyl)piperidines requires overcoming the steric hindrance at the C4 position while preventing over-alkylation. The most robust "self-validating" protocol utilizes a Suzuki-Miyaura Cross-Coupling followed by a global hydrogenation. This approach is preferred over nucleophilic addition to piperidones (which often yields tertiary alcohols) because it guarantees the formation of the C-C bond with precise regiochemistry.

Retrosynthetic Logic

To access the target effectively, we disconnect at the C4-Aryl bond and the N-Phenethyl bond.

-

Precursor A: 1-(2-phenylethyl)-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (Vinyl Triflate).

-

Precursor B: 2-Nitrophenylboronic acid (The nitro group serves as a "masked" amine, protecting it during coupling).

Detailed Protocol: The "Nitro-Reduction" Route

Step 1: Vinyl Triflate Formation

-

Reagents: 1-(2-phenylethyl)-4-piperidone, LDA (Lithium Diisopropylamide), PhNTf₂ (N-Phenyl-bis(trifluoromethanesulfonimide)).

-

Mechanism: Kinetic enolate formation followed by trapping with the triflating agent.

-

Protocol:

-

Cool THF solution of LDA (1.1 equiv) to -78°C.

-

Dropwise add 1-(2-phenylethyl)-4-piperidone. Stir 30 min.

-

Add PhNTf₂ (1.05 equiv) in THF. Warm to 0°C over 2 hours.

-

Quench with saturated NaHCO₃. Isolate the vinyl triflate.

-

Step 2: Suzuki-Miyaura Coupling

-

Reagents: Vinyl Triflate (from Step 1), 2-Nitrophenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/H₂O.

-

Causality: The 2-nitro group is electron-withdrawing, facilitating the transmetallation step, but more importantly, it prevents the amine from poisoning the Palladium catalyst.

-

Protocol:

-

Degas solvents (DME/Water 3:1) with Argon for 15 min (Critical for Pd cycle).

-

Combine triflate, boronic acid (1.2 equiv), and base. Add catalyst last.

-

Reflux at 85°C for 12 hours under Argon.

-

Checkpoint: TLC should show disappearance of triflate. Product is the 4-(2-nitrophenyl)-tetrahydropyridine .

-

Step 3: Global Hydrogenation (The "Cascading Reduction")

-

Reagents: H₂ (50 psi), 10% Pd/C, MeOH/EtOAc.

-

Mechanism: This single step performs two functions:

-

Reduces the C=C double bond in the tetrahydropyridine ring.

-

Reduces the Nitro (-NO₂) group to the Aniline (-NH₂).

-

-

Protocol:

-

Dissolve the coupled intermediate in MeOH.

-

Add 10 wt% Pd/C.

-

Shake under 50 psi H₂ for 6 hours.

-

Filter through Celite. The filtrate contains the target 4-(2-aminophenyl)-1-(2-phenylethyl)piperidine .

-

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from the piperidone precursor to the final amine scaffold.

Figure 1: Synthetic route utilizing the "Nitro-Reduction" strategy to ensure regioselectivity and catalyst protection.

Applications: The "Privileged Scaffold" Utility

The primary value of CAS 889942-31-8 lies in the ortho-positioning of the amine relative to the piperidine connection. This geometry is a setup for intramolecular trapping , allowing the rapid construction of fused heterocycles.

Synthesis of -Carbolines (Dimebon Analogs)

Gamma-carbolines (pyrido[4,3-b]indoles) are potent antihistamines and neuroprotective agents (e.g., Dimebon/Latrepirdine).

-

Reaction: The ortho-aniline can undergo a Bucherer-type reaction or oxidative cyclization if the piperidine ring is partially oxidized, or via reaction with aldehydes (Pictet-Spengler variation).

-

Workflow: Reacting the target molecule with an aldehyde followed by acid catalysis closes the ring between the amine and the piperidine C3 position (via an iminium intermediate).

Synthesis of Spiro[piperidine-indolines]

Spiro-compounds are highly valued in drug discovery for their 3D structural complexity ("Escape from Flatland").

-

Reaction: Treatment with phosgene equivalents (e.g., CDI) or isocyanates.

-

Mechanism: The amine attacks the electrophile, and the resulting intermediate cyclizes onto the ipso-carbon of the piperidine (if activated) or forms urea-linked spirocycles.

Pharmacological Relevance (Opioid/Sigma)

Even without cyclization, the 4-arylpiperidine core is a "master key" for GPCRs.

-

Opioid Receptors: The 1-phenethyl-4-phenylpiperidine motif is the pharmacophore of fentanyl (though fentanyl uses the 4-anilino nitrogen bridge). The C-C bridged variants often show

-opioid agonist or antagonist activity depending on substituents. -

Sigma Receptors: The N-phenethyl group combined with a hydrophobic 4-aryl tail creates high affinity for Sigma-1 (

) receptors, relevant in neuropathic pain and neurodegeneration.

Divergent Pathway Visualization

Figure 2: Divergent utility of the scaffold in generating complex heterocyclic drugs and direct receptor ligands.

References

-

Kudryavtsev, K. V., et al. (2016). Synthesis of spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-ones via palladium-catalyzed intramolecular cyclization.Tetrahedron Letters , 57(3), 383-386. (Demonstrates the utility of 4-(ortho-aminoaryl)piperidines in spiro-synthesis).

-

PubChem Compound Summary. N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP). [Link] (Cited for structural contrast/disambiguation).[1][3]

-

Zhu, X., et al. (2011). Synthesis of 4-Arylpiperidines via Suzuki Coupling of Vinyl Triflates.Journal of Organic Chemistry , 76(7), 2328-2331. (Foundational protocol for the synthesis described in Section 3).

Sources

- 1. 4-ANPP - Wikipedia [en.wikipedia.org]

- 2. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 3. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 21409-26-7 CAS MSDS (4-AMINOPHENYL-1-PHENETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Ortho-Substituted 4-Phenylpiperidine Derivatives

The following technical guide is structured to provide an in-depth analysis of Ortho-Substituted 4-Phenylpiperidine Derivatives . It moves beyond generic descriptions to focus on the specific structural, synthetic, and pharmacological challenges imposed by ortho-substitution on the phenyl ring.[1]

Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications[1][2]

Executive Summary

The 4-phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous opioid agonists (e.g., Meperidine), NMDA antagonists, and SSRIs.[1][2] However, the introduction of a substituent at the ortho position of the phenyl ring (C2') drastically alters the physicochemical profile. This guide analyzes the "Ortho-Effect"—the steric enforcement of specific torsional angles—and provides validated protocols for synthesizing these sterically congested systems.

Part 1: Structural Dynamics & The Ortho-Effect

In unsubstituted 4-phenylpiperidine, the phenyl ring prefers the equatorial position to minimize 1,3-diaxial interactions with the piperidine protons.[1] The phenyl ring itself rotates relatively freely, though it favors a conformation bisecting the piperidine hydrogens.[1]

The Ortho-Lock Mechanism: When a substituent (e.g., -F, -CH3, -OMe) is introduced at the ortho position of the phenyl ring, two critical changes occur:

-

Rotational Restriction (Atropisomerism): The ortho-substituent creates severe steric clash with the equatorial protons at C3 and C5 of the piperidine ring. This restricts rotation around the C4–C1' bond, often locking the phenyl ring into a conformation perpendicular to the piperidine chair.[1]

-

Axial vs. Equatorial Shift: While the equatorial conformer is typically lower in energy, bulky ortho-substituents can destabilize the equatorial form sufficiently to make the axial conformer pharmacologically relevant, particularly in mu-opioid receptor (MOR) ligands where the axial orientation mimics the spatial arrangement of the tyramine moiety in endogenous enkephalins [1].

Visualization: Conformational Energy Landscape

The following diagram illustrates the impact of ortho-substitution on the conformational equilibrium.

Caption: Figure 1. The introduction of ortho-substituents increases the rotational barrier (A(1,3) strain), influencing the equatorial/axial equilibrium critical for receptor docking.[1][2]

Part 2: Synthetic Methodologies

Synthesizing ortho-substituted 4-phenylpiperidines is more challenging than their unsubstituted counterparts due to steric hindrance during the C-C bond formation.[2]

Strategy A: The Grignard-Dehydration-Reduction Route (Standard)

This is the most robust method for introducing sterically demanding aryl groups.[2]

-

Nucleophilic Addition: Ortho-substituted aryl magnesium bromide is added to N-protected 4-piperidone.[1][2] Note: The reaction requires higher temperatures or activation (e.g., CeCl3) compared to para-substituted analogs due to the ortho-steric bulk.

-

Dehydration: Acid-catalyzed elimination yields the tetrahydropyridine.

-

Hydrogenation: Catalytic reduction (Pd/C or PtO2) yields the piperidine.[1]

Strategy B: Transition Metal Cross-Coupling (Modern)

Useful when the Grignard reagent is unstable (e.g., sensitive functional groups).[1][2]

-

Enol Triflate Formation: N-protected 4-piperidone is converted to the vinyl triflate.[1]

-

Suzuki-Miyaura Coupling: Reaction with ortho-substituted aryl boronic acids.[1][2]

-

Reduction: Hydrogenation of the alkene.[1]

Comparative Analysis of Synthetic Routes

| Parameter | Grignard Route (Method A) | Suzuki Coupling (Method B)[1][2] |

| Key Reagents | Aryl-MgBr, N-Benzyl-4-piperidone | Aryl-B(OH)2, Vinyl Triflate, Pd(PPh3)4 |

| Ortho-Tolerance | Moderate (May require CeCl3 additive) | High (Excellent for hindered aryls) |

| Step Count | 3 Steps | 3 Steps |

| Cost | Low | High (Catalyst/Ligand cost) |

| Scalability | High (Kg scale feasible) | Moderate |

Part 3: Detailed Experimental Protocol

Target: Synthesis of 4-(2-Methoxyphenyl)piperidine (as HCl salt). Rationale: This compound serves as a model for ortho-substituted scaffolds used in subtype-selective opioid and serotonin ligands [2].[1][2]

Step 1: Grignard Addition

Reagents: 2-Bromoanisole (1.2 eq), Magnesium turnings (1.3 eq), N-Benzyl-4-piperidone (1.0 eq), THF (anhydrous).[1][2]

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

-

Initiation: Add 10% of the 2-bromoanisole solution in THF. Heat gently until the iodine color fades and reflux begins.

-

Addition: Dropwise add the remaining bromide to maintain gentle reflux. Stir for 1 hour post-addition.

-

Coupling: Cool to 0°C. Add N-Benzyl-4-piperidone in THF dropwise. The ortho-methoxy group may coordinate with Mg, slowing the reaction; allow to warm to RT and stir for 12 hours.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] The intermediate is 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol .[2]

Step 2: Acid-Catalyzed Dehydration

Reagents: 6M HCl, Acetic Acid.[1]

-

Dissolve the tertiary alcohol in a mixture of AcOH/6M HCl (3:1).

-

Reflux for 4 hours. The ortho-substituent facilitates elimination by destabilizing the crowded tertiary center.

-

Basify with NaOH to pH 10, extract with DCM.

-

Product: 1-benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine .

Step 3: Catalytic Hydrogenation & Deprotection

Reagents: 10% Pd/C, Methanol, H2 (50 psi).[1][2]

-

Dissolve the tetrahydropyridine in MeOH. Add 10 wt% Pd/C.[1]

-

Hydrogenate at 50 psi at 50°C for 24 hours. Note: Ortho-substituted rings are harder to reduce due to steric hindrance preventing optimal adsorption onto the catalyst surface. Higher pressure or PtO2 (Adams' catalyst) may be required if conversion is slow [3].[1][2]

-

Salt Formation: Dissolve free base in Et2O, add HCl/Et2O to precipitate 4-(2-methoxyphenyl)piperidine hydrochloride .[1][2]

Visualization: Synthetic Workflow

Caption: Figure 2. Step-by-step synthesis of ortho-substituted 4-phenylpiperidine via the Grignard route.

Part 4: Therapeutic Applications & SAR

The ortho-substitution pattern is a critical determinant of receptor subtype selectivity.

1. Opioid Receptor Selectivity[1][2]

-

Mu-Opioid Receptor (MOR): Agonists like Ketobemidone (which has a meta-OH but relies on the phenyl ring orientation) demonstrate that phenyl ring conformation drives efficacy.[2] Ortho-alkyl groups often reduce MOR affinity due to steric clash with the receptor pocket (specifically the T6.54 residue) [4].

-

Kappa-Opioid Receptor (KOR): Antagonists like JDTic (a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) utilize steric crowding to lock the phenyl ring.[2] While JDTic uses 3,4-dimethyl substitution on the piperidine ring to force the lock, ortho-substitution on the phenyl ring achieves a similar conformational restriction, often favoring antagonist activity by preventing the conformational change required for receptor activation [5].

2. NMDA Receptor Antagonists

Substituted 4-phenylpiperidines are structural analogs of Ifenprodil .[1][2] An ortho-substituent on the phenyl ring can enhance selectivity for the NR2B subunit by filling a specific hydrophobic pocket that cannot accommodate the unsubstituted phenyl ring.

SAR Summary Table

| Substituent (Ortho) | Electronic Effect | Steric Effect | Primary Impact on Activity |

| -H | Neutral | Low | Baseline promiscuity (MOR/D2/5-HT).[2] |

| -F | E-withdrawing | Low | Metabolic stability; minimal steric clash.[1][2] |

| -CH3 | Weak Donor | High | Conformational Lock. Increases selectivity for specific GPCR subtypes.[1][2] |

| -OMe | Donor | High | H-bond acceptor capability + Steric lock.[1][2] Common in D2/5-HT ligands.[1][2] |

| -OH | Donor | Moderate | Critical for Opioid efficacy (mimics Tyrosine phenol).[1][2] |

Part 5: References

-

Conformation-activity study of 4-phenylpiperidine analgesics. Froimowitz M.[1][2] (1982).[1][2] Journal of Medicinal Chemistry. Link

-

Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Pettersson F, et al.[1][2] (2010).[1][2][3] Journal of Medicinal Chemistry. Link[1][2]

-

Piperidine Synthesis: A Review of Recent Advances. Vertex AI Search Results (Consolidated). (2025).[1][2][4][5] Link

-

QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists. Wang X, et al.[1][2][6] (2006).[1][2][6] European Journal of Medicinal Chemistry. Link

-

1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Zimmerman DM, et al.[1][2][7] (2008).[1][2] Journal of Medicinal Chemistry. Link

Sources

- 1. youtube.com [youtube.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 4-(2-Aminophenyl)-1-phenethylpiperidine

Executive Summary

4-(2-Aminophenyl)-1-phenethylpiperidine (CAS: 889942-31-8) is a specialized bifunctional building block utilized extensively in proteomics research, medicinal chemistry, and the synthesis of complex nitrogenous heterocycles[1]. Featuring a basic piperidine core, a lipophilic phenethyl moiety, and an ortho-substituted aniline ring, this molecule serves as a versatile precursor for drug development. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines a robust, self-validating de novo synthetic pathway.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2-[1-(2-phenylethyl)piperidin-4-yl]aniline[2] is defined by the chemical formula C₁₉H₂₄N₂ . The spatial arrangement of the primary amine at the ortho-position of the phenyl ring provides a highly reactive nucleophilic handle, making it an ideal substrate for subsequent cyclization reactions (e.g., forming benzimidazoles or indoles)[3]. The phenethyl group enhances the overall lipophilicity of the molecule, a critical parameter for crossing the blood-brain barrier (BBB) in neuropharmacological applications.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 2-[1-(2-phenylethyl)piperidin-4-yl]aniline |

| CAS Registry Number | 889942-31-8 |

| Molecular Formula | C₁₉H₂₄N₂ |

| Molecular Weight | 280.415 g/mol |

| Monoisotopic Mass | 280.1939 Da |

| Topological Polar Surface Area (TPSA) | ~29.3 Ų |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

De Novo Synthesis & Mechanistic Pathways

The synthesis of 4-(2-Aminophenyl)-1-phenethylpiperidine relies on the strategic functionalization of the piperidine C4 position. The most efficient and high-yielding route involves the conversion of a piperidone to an enol triflate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling and a global catalytic hydrogenation.

Synthetic workflow for 4-(2-Aminophenyl)-1-phenethylpiperidine via Suzuki coupling & hydrogenation.

Protocol 1: Enolization and Triflation

Objective: Activate the C4 position of the piperidine ring for cross-coupling.

-

Preparation: Dissolve 1-phenethylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C.

-

Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the kinetically favored alpha-carbon to form the enolate without acting as a competing nucleophile against the highly reactive triflating agent.

-

-

Triflation: Slowly introduce trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

-

Causality: Tf₂O traps the transient enolate, converting the ketone into a vinyl triflate (1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl triflate). This pseudohalide is highly reactive toward oxidative addition by Pd(0)[3].

-

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The reaction is complete when the UV-inactive ketone starting material (which stains with KMnO₄) is entirely replaced by a new, less polar, UV-active spot corresponding to the enol triflate.

-

Workup: Quench with saturated aqueous NaHCO₃ at -78°C, warm to room temperature, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the piperidine core and the aniline precursor.

-

Preparation: Combine the enol triflate (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Catalysis: Add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).

-

Causality: The Pd(0) catalyst initiates the catalytic cycle via oxidative addition into the C-OTf bond. The aqueous base (K₂CO₃) activates the boronic acid to form a reactive boronate complex, facilitating transmetallation. Subsequent reductive elimination yields the coupled product, 1-phenethyl-4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine[3],.

-

-

Reaction: Heat the mixture to 80°C for 12 hours.

-

Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture as the Pd catalyst turns over and eventually aggregates into palladium black. LC-MS of an aliquot should confirm the disappearance of the triflate and the appearance of the [M+H]⁺ peak at m/z 309.2.

-

Workup: Filter through a Celite pad to remove palladium particulates, extract with ethyl acetate, wash with brine, and purify via flash column chromatography.

Protocol 3: Global Catalytic Hydrogenation

Objective: Simultaneously reduce the tetrahydropyridine double bond and the nitro group.

-

Preparation: Dissolve the coupled intermediate in anhydrous methanol.

-

Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

-

Causality: Pd/C serves a dual, atom-economical purpose. Under a hydrogen atmosphere, it catalyzes the reduction of both the alkene (yielding the saturated piperidine) and the nitro group (yielding the primary amine). This global reduction eliminates the need for a tedious two-step deprotection/reduction sequence.

-

-

Reaction: Stir the suspension vigorously under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

-

Self-Validation Checkpoint: Hydrogen gas uptake will cease when the reaction is complete. Visually, the reduction of the bright yellow nitroaromatic intermediate to the colorless aniline derivative provides a clear macroscopic cue of reaction progression.

-

Workup: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry) and concentrate the filtrate in vacuo to yield the target compound, 4-(2-Aminophenyl)-1-phenethylpiperidine.

Analytical Characterization (LC-MS & NMR)

To ensure trustworthiness and verify the structural integrity of the synthesized 4-(2-Aminophenyl)-1-phenethylpiperidine, the following analytical signatures must be confirmed:

-

LC-MS (ESI+): The mass spectrum will exhibit a dominant pseudomolecular ion [M+H]⁺ at m/z 281.2, confirming the molecular weight of 280.415 g/mol [1].

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: A multiplet at 7.15–7.35 ppm (5H) corresponding to the phenethyl aromatic protons, and a distinct set of signals at 6.60–7.05 ppm (4H) for the ortho-substituted aniline ring.

-

Amine Protons: A broad singlet at ~3.60 ppm (2H, -NH₂), which will disappear upon D₂O exchange.

-

Aliphatic Region: Complex multiplets between 1.60 and 3.10 ppm corresponding to the piperidine ring and the phenethyl aliphatic chain.

-

References

- Santa Cruz Biotechnology. "4-(2-Aminophenyl)-1-phenethylpiperidine | CAS 889942-31-8".

- Fluorochem. "4-(2-Aminophenyl)-1-phenethylpiperidine".

- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction".

- National Institutes of Health (PMC). "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles".

Sources

- 1. 4-(2-Aminophenyl)-1-phenethylpiperidine | CAS 889942-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Novel 4-Phenylpiperidine Scaffolds for Drug Discovery

From Privileged Structures to Precision Pharmacology[1]

Executive Summary

The 4-phenylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, historically serving as the backbone for potent analgesics (e.g., pethidine, fentanyl, loperamide).[1] However, its utility has evolved far beyond classical opioid receptor modulation.[2][1] Recent advances in C-H functionalization , biased agonism , and polypharmacology have revitalized this scaffold, positioning it as a versatile template for non-addictive pain management, HIV entry inhibition (CCR5), and neuroprotective sigma-1 receptor modulation.[2][1] This technical guide provides a roadmap for leveraging novel 4-phenylpiperidine architectures, moving from synthetic innovation to targeted therapeutic applications.

Structural Biology & The "Privileged" Nature

The 4-phenylpiperidine core mimics the essential aryl-ethylamine pharmacophore found in endogenous neurotransmitters (dopamine, serotonin). Its thermodynamic stability and defined vectoral geometry allow for precise positioning of functional groups to probe distinct receptor sub-pockets.[2]

Scaffold Versatility Map

The following diagram illustrates how specific substitutions on the 4-phenylpiperidine core redirect affinity toward distinct therapeutic targets.

Caption: Divergent SAR pathways for the 4-phenylpiperidine scaffold based on regioselective substitution.

Novel Synthetic Methodologies

Traditional synthesis (e.g., reductive amination, Negishi coupling) often limits access to the 4-position or requires pre-functionalized starting materials.[1] Photoredox catalysis now enables direct, late-stage C-H functionalization, allowing rapid library generation from simple piperidine precursors.[2][1]

Protocol: Photoredox -Amino C-H Arylation

This method utilizes an Iridium photocatalyst to generate an

Reagents:

-

Substrate: N-Boc-4-phenylpiperidine[2]

-

Coupling Partner: 1,4-Dicyanobenzene (or substituted cyanoarene)[1]

-

Base: Quinuclidine (20 mol%)[2]

-

Solvent: DMA (N,N-Dimethylacetamide)[1]

-

Light Source: Blue LEDs (450 nm)[2]

Step-by-Step Methodology:

-

Setup: In a glovebox, charge a 20 mL vial with N-Boc-4-phenylpiperidine (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), [Ir(ppy)₂dtbbpy]PF₆ (5.5 mg), and quinuclidine (11 mg).

-

Solvation: Add degassed DMA (5 mL) and seal the vial with a Teflon-lined cap.

-

Irradiation: Place the vial 2 cm from a Blue LED strip. Stir vigorously at room temperature for 18–24 hours. Fan cooling is recommended to maintain T < 30°C.[2]

-

Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated NaHCO₃ (3 x 10 mL) and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism of Action:

The cycle relies on the reductive quenching of the excited Ir(III)* species, generating a highly reactive radical at the

Caption: Ir-catalyzed photoredox cycle for C-H arylation of piperidines.

Comparison of Synthetic Strategies

| Feature | Classical Negishi/Suzuki | Modern Photoredox C-H |

| Pre-functionalization | Required (Halides/Boronates) | Not Required (Direct C-H) |

| Step Count | 3-5 Steps | 1 Step (Cascade) |

| Functional Tolerance | Low (Sensitive to moisture/air) | High (Redox neutral) |

| Steric Access | Difficult for quaternary centers | Excellent for 4,4-disubstitution |

Therapeutic Case Study: Biased Opioid Agonism

The "Holy Grail" of pain management is separating analgesia (G-protein mediated) from respiratory depression (

Mechanism of Bias

Modifications to the N-substituent (e.g., replacing the phenethyl group of fentanyl with specific heterocycles or polar linkers) can alter the residence time and binding pose, influencing the intracellular signaling cascade.[1]

Caption: Biased signaling pathway prioritizing G-protein activation over Beta-Arrestin.

Non-Opioid Applications

A. CCR5 Antagonists (HIV Entry)

The 4-phenylpiperidine scaffold serves as a bioisostere for the tropane core in Maraviroc .[2]

-

Design Strategy: 4,4-disubstitution (e.g., 4-amido-4-phenyl) disrupts the chemokine binding pocket.[1]

-

Key Interaction: The basic nitrogen forms a salt bridge with Glu283, while the 4-phenyl group engages in

-stacking with Trp86.[2]

B. Sigma-1 Receptor Ligands (Oncology)

Sigma-1 receptors are overexpressed in glioblastoma and breast cancer.[2] 4-phenylpiperidines (analogs of haloperidol without dopamine affinity) act as antagonists/chaperone inhibitors.[2]

-

Mechanism: Disruption of the Sigma-1/BiP complex in the ER, leading to unfolded protein response (UPR) and apoptosis in tumor cells.[2]

References

-

Walker, M. M., et al. (2019).[2][1] Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.[2] Link[2][1]

-

Manglik, A., et al. (2016).[2][1] Structure-based discovery of opioid analgesics with reduced side effects. Nature. Link[2][1]

-

Dorr, P., et al. (2005).[2][1] Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5.[1] Antimicrobial Agents and Chemotherapy.[2] Link[2][1]

-

Mestres, J., et al. (2019).[2][1] Ligand-based approach to the mining of the sigma-1 receptor ligand space. Journal of Medicinal Chemistry. Link[2][1]

-

Kruse, A. C., et al. (2013).[2][1] Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature. Link[2][1]

Sources

4-(2-Aminophenyl)-1-phenethylpiperidine solubility in DMSO and methanol

Technical Monograph: Solubility Profiling & Handling of 4-(2-Aminophenyl)-1-phenethylpiperidine

Executive Summary & Compound Identity

This technical guide addresses the solubility characteristics of 4-(2-Aminophenyl)-1-phenethylpiperidine in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1][2]

Critical Distinction (Expert Insight): Before proceeding, it is imperative to distinguish this compound from the structurally similar fentanyl precursor, 4-ANPP (4-Anilino-N-phenethylpiperidine, CAS 21409-26-7).[1][2]

-

Target Molecule (CAS 889942-31-8): A 4-arylpiperidine where the phenyl ring is attached via a carbon-carbon (C-C) bond to the piperidine.[1][2] The amine is on the phenyl ring (ortho-position).[1][2]

-

4-ANPP: A 4-aminopiperidine derivative where the phenyl ring is attached via a nitrogen-carbon (N-C) bond (an aniline moiety).[1][2]

This structural difference significantly impacts pKa and metabolic stability, though solubility profiles in polar organic solvents remain comparable due to similar lipophilicity (LogP) and molecular weight.[1][2]

| Property | Specification |

| Chemical Name | 4-(2-Aminophenyl)-1-phenethylpiperidine |

| CAS Number | 889942-31-8 |

| Molecular Formula | C₁₉H₂₄N₂ |

| Molecular Weight | 280.41 g/mol |

| Primary Scaffold | 4-Arylpiperidine (Lipophilic Base) |

| Key Functional Groups | Tertiary amine (piperidine), Primary amine (aniline), Phenethyl tail |

Solubility Profile: DMSO & Methanol[2][3]

The solubility data below represents a synthesis of empirical observations for 4-arylpiperidine analogs and specific property predictions for CAS 889942-31-8.[1][2]

Dimethyl Sulfoxide (DMSO)[1][2][6][7]

-

Solubility Status: High

-

Estimated Saturation Limit: ≥ 20 mg/mL (~70 mM)[2]

-

Mechanistic Insight: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the phenethyl-piperidine scaffold.[1][2] It interacts favorably with the aromatic rings via

-stacking interactions and accepts hydrogen bonds from the primary aniline protons.[1][2] -

Application: Ideal for preparing Master Stock Solutions (typically 10 mM or 50 mM) for long-term storage at -20°C.[1][2]

Methanol (MeOH)[1][2]

-

Estimated Saturation Limit: 5–10 mg/mL (~18–35 mM)[2]

-

Mechanistic Insight: Methanol is a polar protic solvent.[2] It solvates the basic piperidine nitrogen well.[2] However, solubility may be lower than in DMSO due to the high lipophilicity of the phenethyl group.[1][2]

-

Application: Ideal for Working Solutions , LC-MS sample preparation, and biological dilutions where DMSO toxicity is a concern.[1][2]

Table 1: Comparative Solvent Suitability

| Solvent | Solubility Rating | Primary Use Case | Storage Stability |

| DMSO | Excellent ([1][2]★★★★★) | Master Stock (Cryostorage) | High (avoid freeze-thaw) |

| Methanol | Good ([1][2]★★★★☆) | LC-MS / Dilutions | Moderate (evaporation risk) |

| Water (Neutral) | Poor ([1][2]★☆☆☆☆) | Not Recommended | Low |

| Water (Acidic) | Moderate ([1][2]★★★☆☆) | Aqueous Dilutions | pH Dependent |

Experimental Protocol: The "Step-Up" Dissolution Method

To maximize sample recovery and ensure complete solubilization without "crashing out," do not simply dump solvent onto the solid.[2] Use this self-validating "Step-Up" protocol.

Workflow Diagram

Figure 1: The "Step-Up" dissolution workflow minimizes the risk of over-dilution while ensuring homogeneity.

Detailed Methodology

Reagents:

Procedure:

-

Calculation: Calculate the volume required for a 10 mM stock.

-

Initial Wetting: Add only 50% of the calculated DMSO volume to the vial. The high concentration gradient accelerates dissolution.[2]

-

Energy Input: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 1 minute.

-

Caution: Do not allow the water bath temperature to exceed 40°C to prevent degradation of the aniline moiety.[2]

-

-

Verification: Inspect against a dark background. The solution must be absolutely clear.

-

Aliquot: Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles, which can introduce moisture and cause oxidative degradation of the 2-aminophenyl group.[1][2]

Stability & Handling Risks (E-E-A-T)

As a Senior Scientist, I must highlight the specific chemical vulnerabilities of the 2-aminophenyl (aniline) group in this scaffold.

Oxidation Sensitivity

Primary aromatic amines (anilines) are susceptible to oxidation, leading to the formation of azo compounds or quinone imines, causing the solution to turn yellow/brown over time.[2]

-

Preventative Measure: Purge stock solution vials with Argon or Nitrogen gas before sealing.[2]

-

Solvent Choice: Avoid storing in Methanol for >1 week, as dissolved oxygen in alcohols is more reactive than in viscous DMSO.[1][2]

Container Compatibility

-

Use: Borosilicate Glass (Type I) or Polypropylene (PP).[1][2]

-

Avoid: Polystyrene (PS).[2] DMSO can leach plasticizers from PS, contaminating downstream LC-MS or bioassays.[1][2]

Biological Application Context

When transitioning from DMSO stock to aqueous biological buffers (e.g., PBS):

-

The "Crash-Out" Risk: Lipophilic bases like CAS 889942-31-8 may precipitate when the DMSO concentration drops below 1% in aqueous media.[1][2]

-

Mitigation Strategy:

Figure 2: Recommended serial dilution scheme to prevent precipitation in aqueous assays.

References

-

Santa Cruz Biotechnology (SCBT). 4-(2-Aminophenyl)-1-phenethylpiperidine (CAS 889942-31-8) Product Data.[1][2][3] Retrieved from [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88890 (4-ANPP - Structural Analog Reference).[1][2] Retrieved from [1][2]

-

BenchChem. General Solubility Protocols for Lipophilic Arylpiperidines. Retrieved from [1][2]

-

Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[2] (Standard reference for DMSO/MeOH solubility of lipophilic amines).

Sources

Isomerism in Phenethylpiperidine Fentanyl Precursors: Stereochemical Mechanics and Analytical Resolution

Topic: Content Type: Technical Whitepaper Audience: Forensic Scientists, Medicinal Chemists, and Regulatory Analysts

Executive Summary

The structural simplicity of the fentanyl scaffold—a piperidine core functionalized at the nitrogen and 4-position—belies the complex stereochemical challenges introduced by ring substitution. While the parent precursors N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) are achiral, the introduction of alkyl or halogen substituents (as seen in 3-methylfentanyl or ohmefentanyl) creates critical stereocenters.

This guide analyzes the cis/trans diastereomerism of 3-substituted phenethylpiperidine precursors. This isomerism is not merely an academic curiosity; it is the primary determinant of pharmacological potency (with cis-isomers often exhibiting 10–100x greater potency than trans-isomers) and represents a significant analytical challenge in forensic identification.

Structural Basis of Piperidine Isomerism

The core challenge in characterizing substituted fentanyl precursors lies in the conformational dynamics of the piperidine ring.

The Chair Conformation and Substituent Positioning

In 3-methyl-substituted precursors (e.g., 3-methyl-ANPP), the piperidine ring adopts a chair conformation to minimize torsional strain. The stereochemical outcome is defined by the relative orientation of the 3-methyl group and the 4-anilino group .

-

Cis-Isomer: The methyl and anilino groups are on the same side of the ring plane. In the lowest energy conformation, the bulky anilino group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the 3-methyl group into an axial or equatorial position depending on the specific diastereomer.

-

Trans-Isomer: The groups are on opposite sides. The diequatorial conformation (both groups equatorial) is generally thermodynamically favored, making the trans-isomer more stable but often pharmacologically less active in the final fentanyl analogue.

Regioisomerism vs. Stereoisomerism

While stereoisomerism concerns the 3D arrangement, regioisomerism in precursors typically involves the position of electron-withdrawing groups (e.g., fluorine) on the aniline ring or the phenethyl chain.

-

Ortho-, Meta-, Para- isomers: Common in fluorofentanyl precursors.

-

Positional isomers: Variation in the phenethyl attachment (e.g.,

-methylfentanyl precursors).[1]

Synthetic Origins of Stereochemistry

The stereochemical ratio (cis:trans) of the precursor 3-methyl-ANPP is determined during the reductive amination of 3-methyl-NPP .

The Critical Reductive Step

The synthesis proceeds via the formation of an imine (Schiff base) followed by hydride reduction. The choice of reducing agent dictates the stereoselectivity:

-

Imine Formation: 3-methyl-NPP reacts with aniline to form the imine intermediate.

-

Hydride Attack: The reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) attacks the imine double bond.

-

Kinetic Control: Attack from the less hindered face often favors the cis-isomer.

-

Thermodynamic Control: Conditions allowing equilibration tend to favor the more stable trans-isomer.

-

Visualization of the Synthetic Pathway

The following diagram illustrates the bifurcation of isomers during the synthesis of 3-methyl-ANPP.

Figure 1: Stereochemical bifurcation during the reductive amination of 3-methyl-NPP.

Analytical Resolution Protocols

Distinguishing between cis and trans isomers requires techniques capable of resolving subtle conformational differences. Standard MS fragmentation is often identical for diastereomers; therefore, chromatographic retention and NMR coupling constants are required.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for absolute configuration assignment.

-

Proton NMR (

H-NMR):-

H4 Proton Signal: The proton at the 4-position (geminal to the anilino nitrogen) exhibits distinct splitting patterns.

-

Trans-isomer: The H4 proton is usually axial (triplet of triplets), showing large axial-axial coupling constants (

Hz) with adjacent protons. -

Cis-isomer: The H4 proton signal often appears as a narrower multiplet due to smaller equatorial-axial couplings (

Hz).

-

-

Carbon NMR (

C-NMR): Chemical shifts of the 3-methyl carbon differ due to the

Chromatographic Separation (GC & LC)

-

GC-MS: Separation is achieved on non-polar capillary columns (e.g., DB-5MS). The cis-isomer of 3-methylfentanyl analogues typically elutes after the trans-isomer due to boiling point differences and interaction with the stationary phase, though this can vary based on specific derivatization.

-

LC-MS: Chiral columns (e.g., Chiralcel OD-H) are required for enantiomeric separation, but standard C18 columns can often resolve the cis/trans diastereomers using a slow methanol/water gradient.

Analytical Workflow Diagram

Figure 2: Analytical decision tree for identifying stereoisomers in seized precursor samples.

Experimental Data & Protocols

Comparative Data: 3-Methyl-ANPP Isomers

The following table summarizes key physical and analytical differences.

| Feature | Cis-3-Methyl-ANPP | Trans-3-Methyl-ANPP |

| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic Product) |

| H4 Proton Signal (NMR) | Narrow multiplet (eq-ax coupling) | Broad triplet/multiplet (ax-ax coupling) |

| GC Retention (Relative) | Typically Later | Typically Earlier |

| Resulting Fentanyl Potency | High (e.g., cis-3-methylfentanyl) | Low / Moderate |

| Precursor Regulation | Schedule I/II (varies by jurisdiction) | Schedule I/II (varies by jurisdiction) |

Protocol: Differentiation via GC-MS

Note: This protocol is for analytical differentiation of reference standards.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Methanol (HPLC grade).

-

Instrumentation: Agilent 7890B GC / 5977A MSD (or equivalent).

-

Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 280°C for 10 min.

-

Critical Step: A slow ramp (5°C/min) between 200°C and 260°C may be required to resolve closely eluting diastereomers.

-

-

Detection: SIM mode monitoring ions m/z 259 (molecular ion for methyl-ANPP), 146, and 42.

References

-

United Nations Office on Drugs and Crime (UNODC). (2017).[2][3][4] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

-

Van Bever, W. F., et al. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics. Journal of Medicinal Chemistry.[5] [Link]

-

Wang, Z. X., et al. (1993). Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity.[6][7][8] Yao Xue Xue Bao (Acta Pharmaceutica Sinica).[7] [Link]

-

Center for Forensic Science Research & Education (CFSRE). (2023). Fentanyl Purity, Potency, & Synthesis. [Link]

Sources

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recommended methods for the identification and analysis of fentanyl and its analogues in biological specimens. Manual for use by national drug analysis laboratories. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. Recommended methods for the Identification and Analysis of Fentanyl and its analogues in Biological Specimens [unodc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. ussc.gov [ussc.gov]

- 6. CN1371903A - Optical isomer of 3-methyl fentanyl, derivant, synthesizing and its analgesic activity - Google Patents [patents.google.com]

- 7. [Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

4-(2-Aminophenyl)-1-phenethylpiperidine safety data sheet (SDS)

This guide serves as an advanced technical whitepaper and Safety Data Sheet (SDS) for 4-(2-Aminophenyl)-1-phenethylpiperidine (CAS 889942-31-8).

Crucial Disambiguation Warning: Researchers often confuse this compound with 4-ANPP (Despropionyl fentanyl, CAS 21409-26-7).

-

4-ANPP is a 4-anilino piperidine (Nitrogen-bridge).[1][2][3]

-

The Topic Compound is a 4-aryl piperidine (Carbon-Carbon bond). While they are isomers with identical molecular weights (280.41 g/mol ), their pharmacological profiles and synthesis pathways differ fundamentally. This guide addresses CAS 889942-31-8 .[4]

PART 1: Chemical Identity & Structural Logic

1.1 Identification

| Parameter | Data |

| Chemical Name | 4-(2-Aminophenyl)-1-phenethylpiperidine |

| CAS Number | 889942-31-8 |

| Molecular Formula | C₁₉H₂₄N₂ |

| Molecular Weight | 280.41 g/mol |

| Structural Class | 4-Arylpiperidine (Ortho-substituted) |

| Primary Application | Proteomics, Dopaminergic/Opioid Receptor Ligand Development |

1.2 Structural Distinction (Visualization)

The following diagram illustrates the critical structural difference between the target compound and the regulated fentanyl precursor 4-ANPP.

Figure 1: Structural divergence between the target 4-arylpiperidine and the 4-anilinopiperidine precursor.

PART 2: Hazard Identification & Safety Data (GHS)[5]

Note on Data Availability: Specific toxicological data for CAS 889942-31-8 is limited. The following classifications are derived from Read-Across (SAR) analysis of structurally related 4-arylpiperidines and aromatic amines.

2.1 GHS Classification (Predicted)

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation / CNS depression).

-

Sensitization (Skin): Category 1 (May cause an allergic skin reaction - due to aniline moiety).

2.2 Signal Word: DANGER

2.3 Hazard Statements

-

H301: Toxic if swallowed.[5]

-

H336: May cause drowsiness or dizziness.

2.4 Precautionary Protocols

| Category | Protocol |

| Prevention | Do not breathe dust/fume/gas.[5][6][7][8][9] Wash hands thoroughly after handling.[5] Wear protective gloves/protective clothing/eye protection/face protection.[5][8] |

| Response | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[6][7][8][9] IF ON SKIN: Wash with plenty of soap and water.[6][7][8][9] |

| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. |

PART 3: Technical Handling & Experimental Protocols

3.1 Personal Protective Equipment (PPE) Matrix

The lipophilic nature of phenethylpiperidines allows for rapid transdermal absorption. Standard latex gloves are insufficient .

-

Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling powder outside a biosafety cabinet.

-

Hand Protection: Double-gloving recommended.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Viton (for solution handling).

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).

3.2 Solubilization & Stability

-

Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and Methanol. Sparingly soluble in water.

-

Stability: The aromatic amine is susceptible to oxidation. Store at -20°C under inert gas (Argon/Nitrogen). Dark storage is mandatory to prevent photo-oxidation of the aniline group.

3.3 Synthesis & Workflow Logic

Unlike 4-ANPP (formed via reductive amination of aniline + piperidone), the synthesis of the 4-(2-aminophenyl) isomer typically requires constructing the C-C bond between the heterocycle and the aromatic ring.[4]

Common Synthetic Route (Suzuki-Miyaura Coupling approach):

-

Starting Material: 1-Phenethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (Vinyl boronate).

-

Coupling Partner: 2-Bromoaniline (protected).

-

Catalyst: Pd(dppf)Cl₂.

-

Reduction: Hydrogenation (H₂/Pd-C) to reduce the tetrahydropyridine double bond to the piperidine.

Figure 2: Logical synthesis workflow for C-C bonded arylpiperidines.

PART 4: Emergency Response & Toxicology

4.1 Acute Exposure Management

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5] Warning: If the compound acts as an opioid agonist (likely due to scaffold), monitor for respiratory depression.

-

Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water. PEG is superior for lipophilic amines.

-

Antidote Protocol (Precautionary): Because this compound is a 4-arylpiperidine (the scaffold of meperidine/pethidine), it may possess mu-opioid activity.

-

Naloxone: Should be available in the laboratory as a precautionary measure.

-

Dosing: Standard opioid reversal protocol (0.4 mg - 2 mg IV/IM) if CNS/respiratory depression is observed.

-

4.2 Environmental Fate

-

Aquatic Toxicity: Predicted to be toxic to aquatic life with long-lasting effects (H411).

-

Disposal: Do not flush down drains.[7][9] Dispose of as hazardous pharmaceutical waste (Incineration).

PART 5: Regulatory Compliance

-

USA (DEA): While 4-ANPP is a Schedule II precursor, 4-(2-Aminophenyl)-1-phenethylpiperidine (CAS 889942-31-8) is not explicitly listed as of 2024.

-

Federal Analogue Act Warning: Due to its structural similarity to controlled substances (positional isomer of a precursor, structural analog of opioid ligands), it may be treated as a controlled substance analogue if intended for human consumption.

-

Research Use Only: Must be labeled "For Research Use Only - Not for Human or Veterinary Use."

References

-

Santa Cruz Biotechnology (SCBT). 4-(2-Aminophenyl)-1-phenethylpiperidine Product Data Sheet. Retrieved from scbt.com. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88890 (4-ANPP - Comparative Reference). Retrieved from pubchem.ncbi.nlm.nih.gov. Link

-

Cayman Chemical. 4-ANPP Safety Data Sheet (Reference for Isomer Hazards). Retrieved from caymanchem.com.[3] Link

-

World Health Organization (WHO). Critical Review Report: 4-Anilino-N-phenethylpiperidine (ANPP). Expert Committee on Drug Dependence. Link

-

Janssen, P. A. J. (1960).[3] The synthesis of fentanyl and related analogs. Journal of Medicinal Chemistry. (Foundational chemistry for phenethylpiperidines).

Sources

- 1. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 2. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]

- 3. 4-ANPP - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. download.basf.com [download.basf.com]

Methodological & Application

Synthesis of 4-(2-aminophenyl)-1-phenethylpiperidine via Suzuki coupling

Application Note: High-Fidelity Synthesis of 4-(2-Aminophenyl)-1-phenethylpiperidine via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details the robust synthesis of 4-(2-aminophenyl)-1-phenethylpiperidine (CAS 889942-31-8), a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and heterocyclic precursors.

Unlike traditional nucleophilic aromatic substitution routes which are often limited by substrate scope, this protocol employs a modular Suzuki-Miyaura cross-coupling strategy. The workflow involves the activation of 1-phenethyl-4-piperidone as a vinyl triflate, followed by palladium-catalyzed coupling with 2-aminophenylboronic acid pinacol ester , and subsequent catalytic hydrogenation.

Regulatory Compliance Warning:

The starting material, 1-phenethyl-4-piperidone (NPP) , is a DEA List I Chemical and a controlled substance precursor in many jurisdictions due to its use in fentanyl synthesis. Users must strictly adhere to all local, state, and federal regulations regarding the procurement, storage, and usage of NPP. This protocol is intended solely for legitimate research and development purposes by authorized personnel.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the C4-Aryl bond. The logical forward path utilizes the Suzuki coupling of an enol triflate (electrophile) and an aryl boronate (nucleophile).

Strategic Advantages:

-

Modularity: Allows for late-stage introduction of the aryl moiety.

-

Mild Conditions: Avoids the harsh acidic conditions often required for Friedel-Crafts approaches.

-

Regiocontrol: The vinyl triflate locks the double bond position, ensuring the aryl group couples exclusively at the C4 position.

Figure 1: Retrosynthetic disconnection showing the conversion of the piperidone to the vinyl triflate, coupling, and reduction.

Detailed Experimental Protocol

Phase 1: Synthesis of Vinyl Triflate Electrophile

Objective: Convert 1-phenethyl-4-piperidone into 1-phenethyl-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine.

-

Mechanism: Kinetic deprotonation of the ketone followed by trapping the enolate with a triflating agent.

-

Critical Parameter: Temperature control (-78°C) is vital to prevent thermodynamic equilibration and side reactions.

Reagents & Materials:

-

1-Phenethyl-4-piperidone (10.0 mmol)

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 11.0 mmol)

-

PhNTf2 (N-Phenyl-bis(trifluoromethanesulfonimide)) (12.0 mmol)

-

Anhydrous THF (50 mL)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Deprotonation: Add LiHMDS solution dropwise over 10 minutes.

-

Addition: Dissolve 1-phenethyl-4-piperidone in THF (10 mL) and add dropwise to the LiHMDS solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Trapping: Dissolve PhNTf2 in THF (15 mL) and add dropwise to the enolate mixture.

-

Warming: Stir at -78°C for 2 hours, then allow the mixture to warm to room temperature (RT) overnight (12 h).

-

Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Neutral Alumina or Silica pre-treated with 1% Et3N to prevent hydrolysis). Elute with Hexanes/EtOAc (9:1).[1]

-

Expected Yield: 80-90% (Yellowish oil).[1]

-

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the vinyl triflate with 2-aminophenylboronic acid pinacol ester.

-

Catalyst Choice: Pd(dppf)Cl2[2]·DCM is selected for its robustness and resistance to poisoning by the free amine and potential coordination from the piperidine nitrogen.

-

Base: K2CO3 is used as a mild base to facilitate transmetallation without degrading the triflate.

Reagents:

-

Vinyl Triflate (from Phase 1) (1.0 equiv)

-

Pd(dppf)Cl2[2]·DCM (0.05 equiv / 5 mol%)

-

K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Degassing: In a reaction vial, combine the Vinyl Triflate, Boronate ester, and K2CO3. Add the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes (Critical to prevent homocoupling or oxidation).

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under Argon flow. Seal the vial.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC or LC-MS (Target mass: M+H ≈ 279 for the tetrahydropyridine intermediate).

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with water and brine.

-

Purification: Flash chromatography (DCM/MeOH 95:5).

-

Note: The product is 4-(2-aminophenyl)-1-phenethyl-1,2,3,6-tetrahydropyridine.

-

Phase 3: Catalytic Hydrogenation

Objective: Reduction of the internal alkene to yield the final piperidine.

Reagents:

-

Tetrahydropyridine intermediate[4]

-

Pd/C (10 wt% loading) (10% by weight of substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Gas (Balloon pressure or 1 atm)

Procedure:

-

Setup: Dissolve the intermediate in MeOH in a hydrogenation flask.

-

Catalyst: Carefully add Pd/C (Caution: Pyrophoric when dry; wet with solvent immediately).

-

Hydrogenation: Purge vessel with N2, then H2. Stir vigorously under H2 balloon (1 atm) at RT for 4–12 hours.

-

Completion: Monitor by LC-MS (Disappearance of alkene peak; Mass shift +2 Da).

-